9-Angeloylretronecine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 9-Angeloylretronecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
9-Angeloylretronecine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Angeloylretronecine involves its interaction with various molecular targets and pathways. Studies have shown that the compound can inhibit the survival of leukemia cells and induce apoptosis (programmed cell death). It is also associated with several biological pathways, including the MAPK signaling, PI3K-Akt signaling, IL-17 signaling, and T cell receptor signaling pathways .
Comparison with Similar Compounds
- 7-Angeloylretronecine
- 9-Tigloylretronecine
- 9-Tigloylheliotridine
Comparison: 9-Angeloylretronecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical properties and biological activities. Compared to similar compounds like 7-Angeloylretronecine and 9-Tigloylretronecine, this compound has been found to exhibit unique antimicrobial and potential therapeutic effects .
Properties
CAS No. |
6922-62-9 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1 |
InChI Key |
VYUQPLFRNDQDHW-BTRLNGJCSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)O |
Origin of Product |
United States |
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